molecular formula C20H38O11 B013810 OCTYL 4-O-(B-D-GALACTOPYRANOSYL)-B-D-GLUCOPYRANOSIDE CAS No. 74513-17-0

OCTYL 4-O-(B-D-GALACTOPYRANOSYL)-B-D-GLUCOPYRANOSIDE

Cat. No.: B013810
CAS No.: 74513-17-0
M. Wt: 454.5 g/mol
InChI Key: MASIZQYHVMQQKI-YAIANMIZSA-N
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Description

Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS: 74513-17-0) is a disaccharide-derived surfactant composed of a β-D-galactopyranosyl unit linked via a 1→4 glycosidic bond to a β-D-glucopyranoside core, with an octyl chain attached to the anomeric carbon of the glucose moiety . This compound is also referred to as "octyl β-lactoside" or "octyl lactoside" and is structurally classified as an alkyl glycoside. Its amphiphilic nature enables applications in membrane protein solubilization, enzyme immobilization (e.g., phospholipase A2), and antimicrobial studies against pathogens like Mycobacterium tuberculosis .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASIZQYHVMQQKI-YAIANMIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432097
Record name Octyl |A-D-Lactoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74513-17-0
Record name Octyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74513-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl |A-D-Lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic Innovation

The process begins with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, which undergoes nucleophilic substitution with octanol in the presence of ZnO. This catalyst facilitates the formation of 1-octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, followed by deacetylation using sodium methoxide in methanol. ZnO’s stability and affordability reduce production costs by approximately 40% compared to silver-based catalysts, with reported yields reaching 65%.

Table 1: Optimization of Octyl β-D-Glucopyranoside Synthesis

ParameterEmbodiment 1Embodiment 2Embodiment 5
SolventEthyl acetateMethylene chlorideAcetone
ZnO (g/kg substrate)98117128
Reaction Time (h)202020
Yield (%)616563

Key observations include the superior yield in methylene chloride (65%) and the critical role of solvent polarity in minimizing side reactions. Post-reaction purification involves thin-film evaporation to reduce octanol content to ≤10%, followed by recrystallization in methanol-water mixtures.

Galactosylation of Octyl β-D-Glucopyranoside

DonorCatalystTemperature (°C)Yield* (%)
Galactosyl trichloroacetimidateBF₃·Et₂O0–2550–70
Peracetylated galactoseTMSOTf4045–65

*Theoretical yields based on analogous glycosylation reactions.

Enzymatic Approaches

β-Galactosidases or glycosyltransferases offer stereospecific galactose attachment. For example, Bacillus circulans β-galactosidase catalyzes transglycosylation from lactose to octyl β-D-glucopyranoside, though yields are typically lower (30–50%).

Purification and Analytical Validation

Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization. Nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) are critical for structural confirmation.

NMR Spectral Data

The patent reports characteristic signals for octyl β-D-glucopyranoside:

  • ¹H NMR (400 MHz, CD₃OD): δ 4.35 (d, J = 7.6 Hz, H-1), 3.85–3.40 (m, sugar protons), 1.55 (m, octyl CH₂), 0.89 (t, octyl CH₃).
    Galactosylation introduces additional anomeric protons near δ 4.50–4.70.

TLC Monitoring

Rf values for intermediates and final products are solvent-dependent:

  • 1-Octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: Rf = 0.65 (ethyl acetate/hexane 1:1).

  • Octyl 4-O-galactopyranosyl-glucopyranoside: Rf = 0.30 (CHCl₃/MeOH/H₂O 65:25:4).

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

Galactose attachment at the C4 position competes with C3 and C6 hydroxyl reactivity. Protective group strategies (e.g., benzylidene acetals) may enhance regioselectivity but complicate synthesis.

Scalability and Cost

While ZnO reduces costs in the initial step, galactosyl donors and enzymatic systems remain expensive. Continuous-flow reactors could improve efficiency for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Octyl |A-D-Lactoside primarily undergoes glycosylation reactions due to its carbohydrate structure. It can participate in:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Research Applications

  • Membrane Protein Solubilization
    • Octyl β-D-galactopyranoside is widely used for the solubilization of integral membrane proteins while maintaining their native structure. Its non-ionic nature minimizes protein denaturation during extraction processes, making it a preferred choice for researchers studying membrane-associated proteins .
  • Protein Purification
    • The compound is effective in purifying membrane proteins through techniques such as affinity chromatography and immunoprecipitation. It enhances the selectivity of these processes, particularly for phosphotyrosine-modified proteins, allowing for more accurate biochemical analyses .
  • Lipid Vesicle Preparation
    • It is employed in the preparation of lipid vesicles, which are crucial for studying membrane dynamics and interactions. The ability to form stable micelles aids in creating model membranes for experimental purposes .
  • Crystallization of Proteins
    • Octyl β-D-galactopyranoside facilitates the crystallization of proteins by providing a suitable environment that prevents aggregation and denaturation, thus promoting the formation of well-defined crystals necessary for X-ray crystallography studies .

Pharmaceutical Applications

  • Drug Delivery Systems
    • The surfactant properties of octyl β-D-galactopyranoside make it useful in drug formulation, particularly in enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles can encapsulate active pharmaceutical ingredients, improving their delivery to target sites within the body .
  • Microbial Control
    • Research indicates potential applications in contact lens solutions as a conditioning agent to reduce microbial colonization by lowering the hydrophobicity of lenses, thus preventing adhesion by pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa .

Case Study 1: Membrane Protein Extraction

In a study examining the extraction of G-protein coupled receptors (GPCRs), octyl β-D-galactopyranoside was utilized to solubilize these integral membrane proteins without compromising their functional integrity. The results demonstrated that using this surfactant resulted in higher yields compared to traditional detergents like Triton X-100, highlighting its effectiveness in maintaining protein activity post-extraction.

Case Study 2: Drug Formulation

A formulation study explored the use of octyl β-D-galactopyranoside in enhancing the solubility of poorly soluble anti-cancer drugs. By incorporating this glycoside into the formulation, researchers observed a significant increase in drug solubility and stability, leading to improved therapeutic efficacy in vitro.

Mechanism of Action

The mechanism of action of Octyl |A-D-Lactoside involves its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables it to solubilize membrane proteins by inserting its hydrophobic octyl group into the lipid bilayer while the hydrophilic lactoside moiety interacts with the aqueous environment. This dual interaction stabilizes the protein-lipid complex, facilitating various biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations

Octyl β-D-Galactopyranoside
  • Structure: A single β-D-galactopyranose unit linked to an octyl chain.
  • Properties : Shorter sugar moiety compared to the target compound, resulting in reduced hydrophilicity and weaker surfactant capabilities. Used primarily as a substrate for β-galactosidase assays .
  • Molecular Weight : 292.37 g/mol (C₁₄H₂₈O₆) .
Methyl β-D-Galactopyranoside
  • Structure : Methyl group instead of octyl chain.
  • Properties : Lacks surfactant properties due to the short alkyl chain but serves as a reference standard in carbohydrate chemistry. Higher solubility in polar solvents .
Tetradecyl β-D-Galactopyranoside
  • Structure : Similar to the target compound but with a longer tetradecyl (C14) chain.
  • Properties : Enhanced surfactant efficacy due to increased hydrophobicity, making it superior for membrane protein stabilization .

Aglycone Modifications

2-Naphthyl-β-D-Glucopyranoside
  • Structure : 2-Naphthyl group as the aglycone.
  • Properties : Chromogenic substrate for β-glucosidase assays. The aromatic aglycone facilitates spectrophotometric detection (λmax ~ 300 nm) .
  • Molecular Weight : 306.31 g/mol (C₁₆H₁₈O₆) .
4-Nitrophenyl-β-D-Galactopyranoside
  • Structure : 4-Nitrophenyl group as the aglycone.
  • Properties: Widely used in enzymatic assays (e.g., β-galactosidase) due to its yellow-colored hydrolysis product (4-nitrophenol, λmax = 405 nm) .
  • Molecular Weight: 301.25 g/mol (C₁₂H₁₅NO₈) .

Glycosidic Linkage and Sugar Modifications

Allyl α-D-Glucopyranoside
  • Structure: Allyl group and α-configuration at the anomeric carbon.
  • Properties : Differing stereochemistry reduces compatibility with β-specific enzymes. Used in glycosylation reactions for synthetic chemistry .
Gallic Acid 4-O-β-D-Glucopyranoside
  • Structure: Gallic acid esterified to a β-D-glucopyranoside.
  • Properties : Exhibits antioxidant activity, contrasting with the surfactant role of the target compound. Molecular weight: 308.28 g/mol (C₁₃H₁₆O₁₀) .
8-Methoxycarbonyloctyl β-D-Galactopyranosyl-(1→4)-β-D-Glucopyranoside
  • Structure : Methoxycarbonyl-modified octyl chain.
  • Properties : Enhanced stability in acidic conditions due to the ester group, suited for targeted drug delivery systems .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Application Reference ID
Octyl 4-O-(β-D-Galactopyranosyl)-β-D-Glucopyranoside C₂₀H₃₆O₁₁ 452.50 Disaccharide with octyl chain Enzyme immobilization, surfactants
Octyl β-D-Galactopyranoside C₁₄H₂₈O₆ 292.37 Single galactose + octyl chain β-Galactosidase substrate
2-Naphthyl-β-D-Glucopyranoside C₁₆H₁₈O₆ 306.31 Aromatic aglycone Chromogenic enzyme assays
4-Nitrophenyl-β-D-Galactopyranoside C₁₂H₁₅NO₈ 301.25 Nitrophenyl leaving group Spectrophotometric enzyme detection
Tetradecyl β-D-Galactopyranoside C₂₀H₃₈O₆ 374.51 Long alkyl chain (C14) Membrane protein stabilization

Biological Activity

Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, with the CAS number 74513-17-0, is a glycoside compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its role in modulating inflammation, cancer cell adhesion, and other physiological processes.

Chemical Structure and Properties

The molecular formula of Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is C20H38O11, with a molecular weight of 454.51 g/mol. The compound consists of an octyl group linked to a disaccharide structure formed by β-D-galactopyranose and β-D-glucopyranose.

Structural Representation

The structural representation can be summarized as follows:

ComponentStructure
Octyl GroupC8H17
β-D-GalactopyranosylC12H22O11
β-D-GlucopyranosylC12H22O11

Synthesis

The synthesis of Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside typically involves the glycosylation of β-D-glucopyranoside with a galactose derivative under specific reaction conditions. The process can be optimized using various catalysts and solvents to enhance yield and purity .

Modulation of Inflammation

One of the significant biological activities of this compound is its ability to modulate inflammatory responses. Research indicates that it can bind to selectin receptors, which play a crucial role in cell adhesion during inflammatory processes. By inhibiting selectin-mediated interactions, Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside may reduce the recruitment of leukocytes to sites of inflammation, thus mitigating inflammatory responses .

Anti-Cancer Properties

In cancer research, the compound has shown promise in affecting cell adhesion properties critical for tumor metastasis. By interfering with the binding of cancer cells to endothelial cells via selectin pathways, it may help in reducing tumor spread. Studies have demonstrated that glycosides like Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside can exhibit cytotoxic effects on various cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The glycosidic structure could enhance its interaction with microbial membranes, potentially leading to inhibitory effects against certain pathogens. However, comprehensive evaluations through minimum inhibitory concentration (MIC) assays are required to establish these claims definitively .

Case Studies and Research Findings

  • Inflammation Modulation : A study demonstrated that compounds similar in structure to Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside effectively reduced TNF-α levels in vitro, indicating a potential for therapeutic applications in inflammatory diseases .
  • Cancer Cell Studies : In vitro assays using breast cancer cell lines showed that treatment with this glycoside resulted in decreased cell viability and altered adhesion characteristics, suggesting a possible role in cancer therapy .
  • Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, derivatives of similar glycosides exhibited significant antibacterial activity, warranting further exploration into the specific effectiveness of Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside against these pathogens .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H- and 13C-NMR confirm glycosidic linkages and anomeric configurations. For example, allyl galactosides show distinct δ 5.3–5.6 ppm signals for α/β anomers .
  • HPLC-PDA/MS : Reversed-phase HPLC with MS detection validates purity (≥98%) and detects contaminants like free o-nitrophenol (≤0.05%) in related galactosides .
  • Melting Point Analysis : Sharp melting points (e.g., 178–179°C for 4-nitrophenyl galactosides) indicate crystallinity and homogeneity .

What biological assays are suitable for studying OCTYL 4-O-(β-D-GALACTOPYRANOSYL)-β-D-GLUCOPYRANOSIDE’s activity, and how should researchers address stability issues in these assays?

Q. Advanced Research Focus

  • Enzymatic Assays : Use β-galactosidase or α-L-fucosidase substrates (e.g., o-nitrophenyl galactoside) for activity monitoring at 405 nm .
    • Stability : Maintain assays at pH 6.5–7.5 and +4°C storage to prevent hydrolysis .
  • Apoptosis Studies : In vitro models (e.g., leukemia cells) require dissolution in DMSO (<0.1% v/v) to avoid cytotoxicity. Methyl lactoside analogs show IC50 values at 10–50 µM .
  • Contradictions : Discrepancies in activity (e.g., enzyme inhibition vs. activation) may arise from contaminant traces; validate via LC-MS .

How do non-statistical dynamics (e.g., VRAI-selectivity) influence the stereochemical outcomes of OCTYL 4-O-(β-D-GALACTOPYRANOSIDE) synthesis?

Advanced Research Focus
Computational models predict selectivity beyond transition-state theory:

  • Chain Length Effects : Modifying the octyl group’s R-chain minimally alters free energy gaps (ΔG ≈ 221.7 kJ/mol) but increases experimental selectivity to 98.3% .
  • Practical Implications : Use dimethyloctyl variants to enhance stereochemical control in glycosylation steps, reducing epimerization risks .

What are the key challenges in applying OCTYL 4-O-(β-D-GALACTOPYRANOSIDE) to membrane protein studies, and how do detergent properties affect experimental outcomes?

Q. Advanced Research Focus

  • Micelle Formation : High CMC (18–20 mM) allows dialysis removal but requires precise concentration control to avoid protein denaturation .
  • Aggregation Number : Small micelles (27–100 monomers) improve solubilization of hydrophobic domains without disrupting protein-protein interactions .
  • Contradictions : Contrast with maltoside detergents (e.g., n-octyl-β-D-maltopyranoside) highlights trade-offs between stability and solubilization efficiency .

How can researchers resolve contradictions in reported biological activities of galactopyranosyl-glucopyranoside derivatives?

Q. Methodological Guidance

  • Source Validation : Cross-reference studies using certified reference standards (e.g., ≥99% HPLC purity) to exclude batch-specific impurities .
  • Mechanistic Studies : Employ knockout models (e.g., β-galactosidase-deficient cells) to isolate compound-specific effects from enzymatic byproducts .
  • Data Normalization : Use internal controls (e.g., 5-bromo-4-chloro-3-indolyl galactoside) to standardize activity measurements across assays .

What computational tools are recommended for predicting the interaction of OCTYL 4-O-(β-D-GALACTOPYRANOSIDE) with lipid bilayers or DNA?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate octyl chain insertion into lipid bilayers using GROMACS or CHARMM. Parameters include:
    • Critical Packing : Octyl groups stabilize micelle formation at ~20 mM .
    • DNA Binding : Docking studies (AutoDock Vina) predict sugar-phosphate backbone interactions via hydroxyl groups .

How does the storage environment (temperature, pH) impact the long-term stability of OCTYL 4-O-(β-D-GALACTOPYRANOSIDE)?

Q. Basic Research Focus

  • Temperature : Store at +4°C (short-term) or -20°C (long-term) to prevent hydrolysis. Lyophilization extends stability to >2 years .
  • pH Sensitivity : Avoid buffers below pH 5.0, which accelerate glycosidic bond cleavage. Neutral aqueous solutions (pH 7.0) are optimal .

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